5-Bromopentan-2-ol

Organic Synthesis SN2 Reaction Kinetics Halogen Leaving Group

5-Bromopentan-2-ol is a small-molecule organic bifunctional building block combining a terminal primary alkyl bromide with a secondary alcohol six bonds apart (C5H11BrO, MW 167.04 g/mol). This 1,5-spaced halo-alcohol is employed as an intermediate in the synthesis of heterocycles, pheromones, and pharmaceutical candidates due to its orthogonal reactivity: the bromine serves as a leaving group for nucleophilic substitution, while the secondary alcohol can be selectively oxidized to a ketone or derivatized via etherification or esterification.

Molecular Formula C5H11BrO
Molecular Weight 167.046
CAS No. 62957-46-4
Cat. No. B2996801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopentan-2-ol
CAS62957-46-4
Molecular FormulaC5H11BrO
Molecular Weight167.046
Structural Identifiers
SMILESCC(CCCBr)O
InChIInChI=1S/C5H11BrO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
InChIKeyNUSDREZUSSKAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopentan-2-ol (CAS 62957-46-4): A Bifunctional C5 Halo-Alcohol Intermediate for Regioselective Synthesis


5-Bromopentan-2-ol is a small-molecule organic bifunctional building block combining a terminal primary alkyl bromide with a secondary alcohol six bonds apart (C5H11BrO, MW 167.04 g/mol) [1]. This 1,5-spaced halo-alcohol is employed as an intermediate in the synthesis of heterocycles, pheromones, and pharmaceutical candidates due to its orthogonal reactivity: the bromine serves as a leaving group for nucleophilic substitution, while the secondary alcohol can be selectively oxidized to a ketone or derivatized via etherification or esterification .

Why 5-Bromopentan-2-ol Cannot Be Simply Replaced by Its Chloro- or Primary-Alcohol Analogs in Precise Synthesis


Although 5-bromopentan-2-ol shares the same molecular formula with isomers like 5-bromopentan-1-ol and 5-bromopentan-3-ol, their reactivity profiles diverge sharply. The secondary alcohol at C-2 undergoes selective oxidation to a ketone, whereas the primary alcohol in 5-bromopentan-1-ol yields an aldehyde, altering the downstream stereoelectronic landscape . The bromine substituent offers a superior leaving group compared to chlorine, with C–Br bond dissociation energy (≈284 kJ/mol) substantially lower than C–Cl (≈326 kJ/mol), enabling faster SN2 kinetics [1]. These differences mean that swapping analogs without re-optimizing reaction conditions can lead to incomplete conversion, side-product formation, or failure of enantioselective transformations.

Quantitative Differentiation Evidence for 5-Bromopentan-2-ol vs. Its Closest Analogs


Leaving-Group Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Confers Faster Nucleophilic Substitution

The C–Br bond in 5-bromopentan-2-ol is significantly weaker than the C–Cl bond in the corresponding chloro analog 5-chloropentan-2-ol. The bond dissociation energy for C–Br is 284.5 kJ/mol, compared to 326.4 kJ/mol for C–Cl, a difference of ~42 kJ/mol [1]. This lower bond strength translates to faster SN2 displacement rates and allows reactions to proceed under milder conditions (e.g., NaI/acetone Finkelstein exchange or amine alkylation).

Organic Synthesis SN2 Reaction Kinetics Halogen Leaving Group

Boiling Point and Density Differentiate 5-Bromopentan-2-ol from 5-Chloropentan-2-ol for Distillation and Extraction

The predicted boiling point of 5-bromopentan-2-ol at 760 mmHg is 195.2 ± 23.0 °C, which is ~21 °C higher than that of 5-chloropentan-2-ol (174.5 ± 23.0 °C) . Additionally, the density of the bromo compound (1.4 ± 0.1 g/cm³) is significantly higher than that of the chloro analog (1.0 ± 0.1 g/cm³) . These differences arise from the higher molecular weight and polarizability of bromine, affecting both distillation cut points and liquid-liquid extraction behavior.

Physicochemical Properties Separation Science Process Chemistry

Regiochemical Differentiation: Secondary Alcohol at C-2 Enables Selective Oxidation to Ketone vs. Primary Alcohol Isomer

5-Bromopentan-2-ol features a secondary alcohol at C-2 that can be selectively oxidized to 5-bromo-2-pentanone under standard conditions (e.g., KMnO₄ or CrO₃), whereas the constitutional isomer 5-bromopentan-1-ol contains a primary alcohol that oxidizes to 5-bromopentanal, an aldehyde prone to further oxidation and polymerization . The secondary alcohol has a predicted pKa of ~15.1, compared to ~15.1 for the primary isomer, indicating similar acidity but distinct steric accessibility . This regiochemical placement of the OH group directly dictates the oxidation product—ketone vs. aldehyde—without requiring protecting-group strategies.

Selective Oxidation Regiochemistry Ketone Synthesis

Commercial Availability: Multi-Supplier Sourcing with Batch QC Documentation Supports Reproducible Scale-Up

5-Bromopentan-2-ol is available from multiple suppliers with batch-specific QC documentation. Bidepharm offers a standard purity of 95% with batch release certificates including NMR, HPLC, and GC , while Leyan lists 98% purity . In contrast, the regioisomeric 5-bromopentan-3-ol is not commercially listed with comparable purity guarantees. The availability of documented purity and characterization data reduces the risk of uncharacterized impurities that could compromise downstream enantioselective transformations or catalytic reactions.

Procurement Quality Control Supply Chain

High-Impact Application Scenarios for 5-Bromopentan-2-ol Based on Its Differentiated Properties


Preparation of Chiral Secondary Alcohol Building Blocks via Lipase-Catalyzed Kinetic Resolution

The secondary alcohol at C-2 makes 5-bromopentan-2-ol a substrate for lipase-catalyzed enantioselective acylation. This kinetic resolution produces enantioenriched (R)- or (S)-5-bromopentan-2-ol, which are valuable chiral synthons for medicinal chemistry [1]. The bromine atom remains inert under the enzymatic conditions, preserving the electrophilic site for subsequent transformations. The availability of multi-supplier QC-characterized material ensures consistent racemic substrate quality for reproducible resolution campaigns.

Synthesis of 5-Bromo-2-pentanone as a Key Intermediate for Heterocycle Construction

Selective oxidation of the secondary alcohol yields 5-bromo-2-pentanone, a stable ketone that serves as a 1,4-dielectrophile for condensation with amines, hydrazines, or thiols to construct pyrroles, pyrazoles, and thiazepines . The methyl ketone moiety provides additional synthetic handles (aldol, Mannich) orthogonal to the alkyl bromide, enabling sequential diversification without protecting-group manipulation.

Intramolecular Cyclization to Tetrahydrofuran Derivatives for Natural Product Synthesis

The 1,5-relationship between the bromine and hydroxyl groups enables intramolecular Williamson etherification to form 2-methyltetrahydrofuran, a scaffold found in macrolide antibiotics and pheromones [2]. The enhanced SN2 reactivity of the primary alkyl bromide (vs. chloride) allows cyclization under mild basic conditions (K₂CO₃, polar aprotic solvent), minimizing epimerization of adjacent stereocenters in complex synthetic sequences.

Chain Extension via Alkylation for Pheromone and Lipid Synthesis

The terminal bromine of 5-bromopentan-2-ol undergoes efficient alkylation with acetylide anions or malonate enolates, enabling two-carbon or multi-carbon chain extension while retaining the secondary alcohol for further functionalization [3]. This approach has been employed in the synthesis of lepidopteran pheromone components, where the defined C5 spacing between functional groups is critical for biological activity.

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